

Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles

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Compound of Interest

Compound Name: 3-(3-Bromophenyl)-1,2-oxazol-5-ol

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a summary of the molecular characteristics of a bromophenyl-substituted isoxazole. Data for the specific compound **3-(3-Bromophenyl)-1,2-oxazol-5-ol** is not readily available in public databases. Therefore, this document focuses on the closely related isomer, 5-(3-Bromophenyl)isoxazol-3-ol, for which data has been compiled. The guide includes its molecular formula and weight. Additionally, it outlines general methodologies for the synthesis of isoxazole derivatives and discusses their broad spectrum of biological activities, highlighting their significance in medicinal chemistry.

Molecular Profile of 5-(3-Bromophenyl)isoxazol-3-ol

While information for **3-(3-Bromophenyl)-1,2-oxazol-5-ol** is not available, the following table summarizes the key molecular data for its isomer, 5-(3-Bromophenyl)isoxazol-3-ol.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₆ BrNO ₂	PubChem[1]
Molecular Weight	240.05 g/mol	PubChem[1]
IUPAC Name	5-(3-bromophenyl)-1,2-oxazol-3-one	PubChem[1]
PubChem CID	57438414	PubChem[1]

General Experimental Protocols for Isoxazole Synthesis

The synthesis of isoxazole derivatives can be achieved through various established chemical reactions. A common and effective method involves the [3 + 2]-cycloaddition of nitrile oxides with alkynes.[2] Another prevalent approach is the reaction of hydroxylamine with β -dicarbonyl compounds or their equivalents.

A general procedure for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine hydrochloride. The reaction of p-Bromo acetophenone with an aromatic aldehyde in the presence of a base like sodium hydroxide can yield a chalcone, which is then cyclized with hydroxylamine hydrochloride in the presence of a base like anhydrous sodium acetate in a suitable solvent such as glacial acetic acid or ethanol.[3]

Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of isoxazol-5(4H)-ones. These reactions, for instance, can involve the condensation of hydroxylamine hydrochloride, a β -keto ester, and an aryl aldehyde in a suitable solvent, often facilitated by a catalyst.[4] Greener synthetic approaches utilize environmentally benign solvents like water and may employ catalysts such as amine-functionalized cellulose.[4]

Biological Activity and Therapeutic Potential of Isoxazoles

The isoxazole ring is a key structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[5][6][7][8] Derivatives of isoxazole have demonstrated a broad

spectrum of pharmacological activities, making them a subject of significant interest in drug discovery.

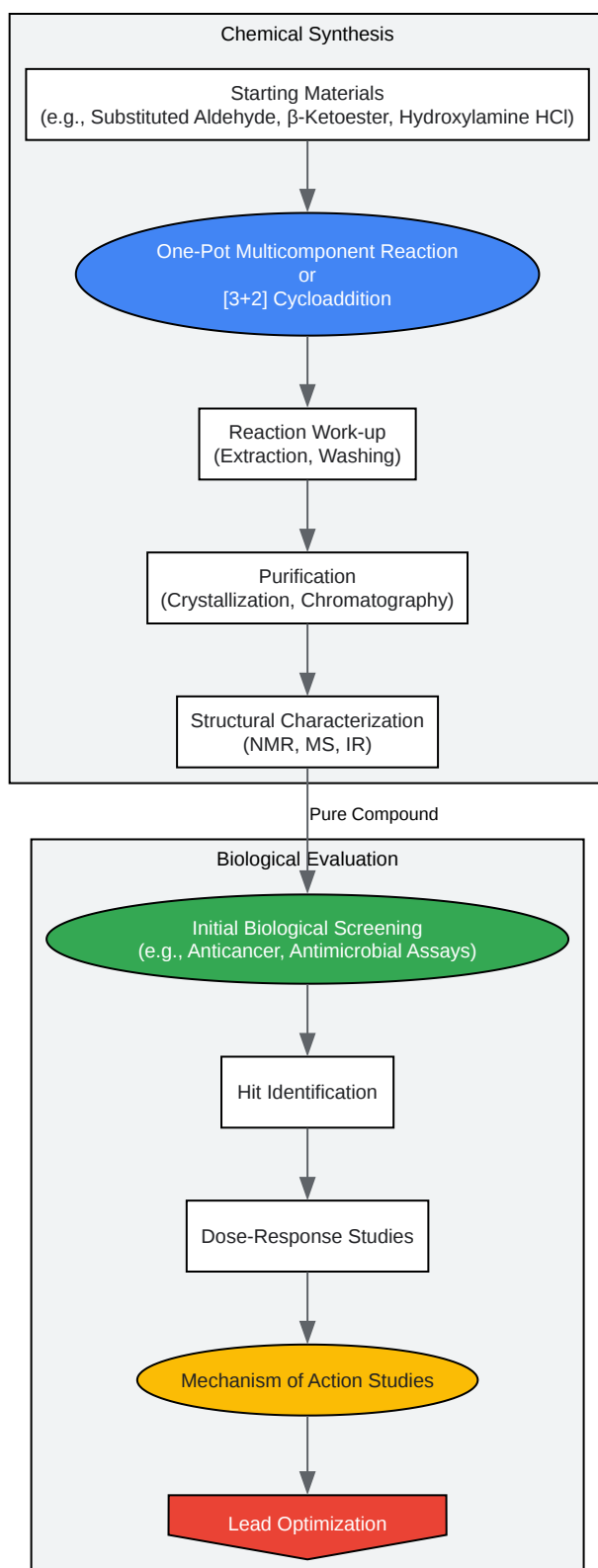
Key reported biological activities include:

- **Anti-inflammatory:** Certain isoxazole derivatives have shown potent anti-inflammatory effects.[\[8\]](#)
- **Anticancer:** Various isoxazole-containing compounds have been investigated for their cytotoxic activity against different cancer cell lines.[\[8\]](#)
- **Antimicrobial:** Isoxazole derivatives have exhibited activity against a range of bacteria and fungi.[\[6\]](#)[\[8\]](#)
- **Enzyme Inhibition:** Specific substituted isoxazoles have been identified as inhibitors of enzymes such as xanthine oxidase.[\[9\]](#)

The diverse biological profile of isoxazoles underscores their potential as scaffolds for the development of novel therapeutic agents. The nature and position of substituents on the isoxazole ring and any attached aryl groups play a crucial role in determining the specific biological activity.[\[6\]](#)

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of a novel substituted isoxazole compound.



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Caption: Generalized workflow for isoxazole synthesis and evaluation.

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